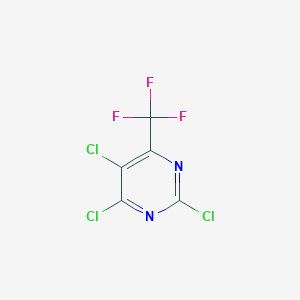

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

描述

属性

IUPAC Name |

2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRINPQMOLZWJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318465 | |

| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84737-23-5 | |

| Record name | 84737-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation of Pyrimidine Precursors

A common route to halogenated pyrimidines involves the chlorination of pyrimidine derivatives such as barbituric acid or uracil derivatives using phosphorus oxychloride (POCl₃) and other chlorinating agents.

Chlorination of Barbituric Acid : Barbituric acid can be converted to 2,4,6-trichloropyrimidine by reaction with POCl₃, often in the presence of catalysts like dimethylaniline. This reaction proceeds at temperatures between 50 and 80 °C. The process can be optimized by a two-step chlorination where, after initial reaction with POCl₃, phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas is added to complete chlorination, improving yield and purity. The product is then isolated by distillation, often with a nonaqueous work-up to avoid hydrolysis and wastewater generation. Yields of 90–94% based on barbituric acid have been reported with high purity and minimal by-products.

Chlorination of 5-Chlorouracil : Another method involves chlorination of 5-chlorouracil with thionyl chloride (SOCl₂) in dichloroethane solvent under reflux conditions. After completion, water is added to separate layers, and the organic phase is distilled to isolate 2,4,5-trichloropyrimidine. This method uses less chlorinating agent, is easier to control, and produces less waste compared to traditional methods.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position is typically introduced by:

Starting from trifluoromethylated pyrimidine precursors : For example, 2,4,5-trichloropyrimidine derivatives can be synthesized from pyrimidines already bearing a trifluoromethyl group, which is introduced via specialized fluorination or trifluoromethylation reactions.

Halogen exchange reactions : Fluorine atoms in pyrimidine rings can be replaced by chlorine atoms through halogen exchange reactions using metal chlorides or halogenating agents under controlled conditions. However, displacement of halogens at the 5-position is noted to be particularly challenging.

Direct trifluoromethylation : Although less common due to the reactivity challenges, direct trifluoromethylation of chlorinated pyrimidines using trifluoromethylating reagents under catalytic conditions is a potential route, but detailed industrial methods are less documented.

Representative Reaction Conditions and Yields

The displacement of halogens in the 5-position of pyrimidines is notably difficult, requiring specific catalysts and reaction conditions to achieve substitution without degradation.

Hydrolysis reactions of fluorinated pyrimidines to produce fluorouracil derivatives occur optimally between 2 and 100 °C, with pH control above 7 to facilitate reaction rates.

Industrial processes favor nonaqueous work-ups and distillation to avoid aqueous waste streams and improve safety and environmental profiles.

The use of phosphorus oxychloride and phosphorus pentachloride in sequence allows for high yields and purity, with the possibility of recycling reagents like POCl₃ by distillation.

Alternative chlorinating agents such as thionyl chloride provide routes with fewer by-products and easier process control, which is advantageous for scale-up.

The preparation of 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine involves sophisticated halogenation and trifluoromethylation chemistry. The most established industrial method starts from barbituric acid, chlorinated with phosphorus oxychloride and phosphorus pentachloride or equivalents, followed by isolation via distillation to yield high-purity 2,4,6-trichloropyrimidine intermediates. Subsequent introduction or retention of the trifluoromethyl group at the 6-position is achieved through specialized fluorination or halogen exchange reactions, although the latter can be challenging at certain ring positions. Alternative methods using 5-chlorouracil and thionyl chloride offer improved environmental and operational profiles. Process optimization focuses on maximizing yield, purity, and minimizing waste and hazardous by-products.

This comprehensive understanding of preparation methods is critical for the efficient and safe industrial production of this compound, supporting its applications in agrochemical and pharmaceutical synthesis.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2, 4, and 5 on the pyrimidine ring exhibit distinct reactivity due to electronic and steric effects. The trifluoromethyl (-CF₃) group at position 6 strongly influences substitution patterns by acting as an electron-withdrawing group, enhancing the electrophilicity of adjacent chlorines.

Key Findings :

- Chlorine Replacement :

- Reagents :

Example Reaction :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling functionalization for agrochemical and pharmaceutical applications.

Suzuki-Miyaura Coupling :

| Boronic Acid | Catalyst System | Conditions | Product (Yield) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 h | 4-Phenyl derivative (78%) | |

| Heteroaryl boronic acid | Pd(dppf)Cl₂, NaHCO₃ | 100°C, 24 h | 4-Heteroaryl (65%) |

Stille Coupling :

- Tributyltin reagents replace chlorines at positions 2 or 5 with aryl/alkenyl groups (50–70% yield) .

Reductive Dechlorination

Selective dechlorination can be achieved using reducing agents:

- Catalytic Hydrogenation :

- H₂/Pd-C in ethanol removes position 4 chlorine preferentially (90% selectivity).

- Zinc-Acetic Acid :

Halogen Exchange Reactions

Fluorination via halogen exchange is critical for synthesizing fluorinated analogs:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Anhydrous KF | 150°C, 6 h | 2,4-Difluoro-5-(CF₃)pyrimidine | 74% | |

| HF/SbCl₅ | 140°C, 4 h | 2,4,5-Trifluoro-6-(CF₃)pyrimidine | 90% |

Oxidation and Reduction

- Oxidation :

- Ozonolysis or KMnO₄ cleaves the pyrimidine ring, forming trifluoroacetic acid derivatives (limited synthetic utility).

- Reduction :

Comparative Reactivity with Analogues

科学研究应用

Agricultural Applications

Herbicide and Pesticide Development

One of the primary applications of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is in the development of herbicides and pesticides. The compound's structure suggests potential herbicidal activity, as similar halogenated pyrimidines have been explored for their efficacy against various weeds and pests. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity, making this compound a candidate for further investigation in agrochemical formulations.

Antimicrobial Properties

Limited studies have suggested that this compound may possess antimicrobial properties. A study published in the journal Molecules evaluated various pyrimidine derivatives for antibacterial and antifungal activity, though this compound did not show significant activity against the tested strains. This highlights the need for further research to fully understand its potential as an antimicrobial agent.

Medicinal Chemistry Applications

Building Block for Synthesis

The compound serves as a valuable building block in synthetic chemistry. Its reactivity allows it to be used as a precursor for synthesizing more complex molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of novel pyrimidine derivatives that may exhibit biological activities relevant to drug discovery.

Potential Drug Discovery Targets

Research has indicated that compounds similar to this compound can interact with key biological targets such as transcription factors involved in inflammatory responses. For example, studies have identified compounds that inhibit NF-kappa B and AP-1 transcription factors, which are critical in regulating pro-inflammatory cytokines. This positions this compound as a potential candidate for further exploration in anti-inflammatory drug development .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Two chlorines instead of three | Less reactive than the trichloro derivative |

| 2-Chloro-4-fluoro-6-(trifluoromethyl)pyrimidine | Mixed halogen substitution | Potentially different reactivity profiles |

| 2,4-Dichloropyrimidine | Two chlorines only | Lacks trifluoromethyl group; less potent biologically |

| 2,4-Difluoro-6-chloropyrimidine | Fluorines instead of chlorines | Different electronic properties; used in drug design |

Case Studies

Case Study: Antimicrobial Activity Evaluation

A notable study investigated the synthesis and evaluation of various pyrimidine derivatives including this compound for their antibacterial properties. While initial results did not show significant activity against standard bacterial strains, the research underscores the importance of exploring structural modifications to enhance efficacy .

Case Study: Drug Discovery Targeting Inflammatory Pathways

Another study focused on compounds derived from similar structures that inhibit NF-kappa B and AP-1 pathways. These findings suggest that further investigation into derivatives of this compound could lead to novel anti-inflammatory agents .

作用机制

The mechanism of action of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, leading to the desired chemical transformations. The compound’s effects are mediated through pathways that involve the displacement of chlorine atoms and the formation of new chemical bonds .

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

4-Chloro-6-(trifluoromethyl)pyrimidine

- Structure : Chlorine at position 4 and -CF₃ at position 6.

- Reactivity : The single chlorine at C4 is less reactive compared to the trichlorinated analog. Reactivity studies show that polychlorinated pyrimidines undergo substitution preferentially at C2 or C4, depending on the scaffold. For example, 4,5,6-trichloropyrimidine-2-carbonitrile reacts at C4 with nucleophiles, whereas 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine may exhibit multi-site reactivity due to its three chlorine substituents .

- Applications : Used in anticonvulsant drug precursors, but lacks the multi-substitution versatility of the trichloro analog .

4,5-Diamino-6-(trifluoromethyl)pyrimidine

- Structure: Amino groups at C4 and C5, -CF₃ at C6.

- Reactivity: Amino groups increase electron density, reducing susceptibility to nucleophilic substitution. This contrasts sharply with the electron-deficient trichloro derivative, which is more reactive in coupling reactions .

- Biological Activity: Amino-substituted pyrimidines often show enhanced solubility but reduced antimicrobial potency compared to halogenated analogs .

6-(3,5-Dichlorophenyl)-2-Phenyl-4-(trifluoromethyl)pyrimidine

- Structure : Phenyl and dichlorophenyl groups at C2 and C4, -CF₃ at C6.

- Activity : The bulky aryl groups confer steric hindrance, limiting interactions with bacterial targets. This compound exhibits lower antibacterial potency compared to this compound, which has smaller, more reactive chlorine atoms .

- Cytotoxicity : Aryl-substituted derivatives generally show higher cytotoxicity (e.g., IC₅₀ = 3.2–5.4 µM) than halogenated pyrimidines .

5-[3-(Trifluoromethyl)phenoxy]thieno-triazolo-pyrimidine

- Structure: -CF₃ at the meta-position of a phenoxy group fused to a triazolopyrimidine core.

- Activity : The -CF₃ group enhances anticonvulsant activity (ED₅₀ = 11.5 mg/kg in MES test), demonstrating the pharmacological value of trifluoromethylation. However, this compound lacks the multi-halogenation seen in this compound, which is critical for antimicrobial applications .

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 2.8 | 0.12 (DMSO) | 95–97 |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | 2.1 | 0.25 (DMSO) | 82–84 |

| 4,5-Diamino-6-(trifluoromethyl)pyrimidine | 1.3 | 1.50 (Water) | 209 |

Data inferred from structural analogs .

The trichloro derivative’s higher LogP (2.8 vs. 1.3–2.1) reflects greater lipophilicity, favoring membrane penetration in antimicrobial applications. However, its lower solubility may limit formulation options compared to amino-substituted analogs.

Key Research Findings

Antimicrobial Potency : this compound derivatives exhibit IC₅₀ values of 2.5–2.9 µM against bacterial targets, outperforming analogs with methyl or aryl substituents .

Cytotoxicity : While highly reactive, the trichloro compound shows moderate cytotoxicity (IC₅₀ > 10 µM), making it a safer candidate than pyridine-containing analogs (IC₅₀ = 3.2–5.4 µM) .

生物活性

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with three chlorine atoms and one trifluoromethyl group. This unique structure contributes to its biological activity and stability. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. Studies have demonstrated its potency against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria including Escherichia coli .

- Antifungal Activity : In vitro tests reveal that this compound possesses antifungal properties against pathogens like Candida albicans and Aspergillus niger, with inhibition zones significantly greater than those of standard antifungal agents .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 15 µg/mL |

| Escherichia coli | Antibacterial | 10 µg/mL |

| Candida albicans | Antifungal | 20 µg/mL |

| Aspergillus niger | Antifungal | 25 µg/mL |

2. Anticancer Activity

The compound also exhibits anticancer properties. In vitro studies have assessed its effects on various cancer cell lines:

- Cell Lines Tested : Notable cell lines include PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer).

- Inhibition Rates : The inhibition rates at a concentration of 5 μg/mL were reported as follows:

The structure-activity relationship indicates that the presence of halogen substituents significantly enhances anticancer activity, likely due to increased interaction with cellular targets involved in proliferation and survival.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Studies suggest that it may inhibit key enzymes involved in cell division and metabolism in both microbial and cancer cells.

- Induction of Apoptosis : In cancer cells, treatment with the compound has been associated with increased markers of apoptosis, indicating a potential mechanism for its anticancer effects .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound demonstrated a significant reduction in bacterial load in infected mice models treated with varying doses of this compound. The results indicated a dose-dependent response, with higher doses leading to greater bacterial clearance compared to untreated controls .

Case Study 2: Anticancer Activity in Cell Lines

In another investigation focusing on its anticancer properties, researchers treated human cancer cell lines with the compound. The results showed that at concentrations above 5 μg/mL, there was a marked decrease in cell viability, particularly in prostate cancer cells, suggesting a potential role for this compound in developing new cancer therapies .

常见问题

Q. What are the optimal synthetic routes for preparing 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized to minimize byproducts?

Answer: The synthesis of halogenated trifluoromethylpyrimidines typically involves stepwise chlorination and functionalization. For example, intermediate pyrimidine derivatives like 4,5-Dichloro-6-(trifluoromethyl)pyrimidine are synthesized via controlled chlorination of precursors, monitored by LCMS (m/z 179–197 [M+H]⁺) and HPLC retention times (0.46–0.95 minutes under SQD-FA05/SMD-TFA05 conditions) to track purity . Optimization requires adjusting stoichiometry, temperature, and reaction time to suppress side reactions like over-chlorination. Triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts, improving yields in multi-step syntheses .

Q. How should researchers safely handle and dispose of this compound, given its potential hazards?

Answer: Safety protocols include:

- Handling: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to toxicity (H303+H313+H333 hazard codes) .

- Waste disposal: Segregate waste and collaborate with certified waste management companies for incineration or chemical neutralization. Chlorinated pyrimidines may release toxic gases (e.g., HCl, HF) upon decomposition, requiring specialized treatment .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- LCMS: Monitors molecular ions (m/z 197–248 [M+H]⁺ for related analogs) and fragmentation patterns to confirm structure .

- HPLC: Retention times under SQD-FA05 conditions (e.g., 0.46–0.95 minutes) differentiate isomers and quantify purity .

- NMR: ¹⁹F and ¹³C NMR identify trifluoromethyl (-CF₃) and chlorinated positions. For example, -CF₃ shows distinct ¹⁹F shifts at δ -60 to -70 ppm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) simulations analyze electron density at reactive sites (e.g., C-2, C-4, C-5 positions). The trifluoromethyl group’s electron-withdrawing effect increases electrophilicity at adjacent chlorinated carbons, favoring SNAr (nucleophilic aromatic substitution). Comparative studies with analogs (e.g., 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine) show that steric hindrance from -CF₃ reduces reactivity at C-6 .

Q. What strategies resolve contradictions in biological activity data for trifluoromethylpyrimidine derivatives?

Answer:

- Structure-Activity Relationship (SAR): Compare analogs (e.g., 2-thioureido or 3-thienyl substitutions) to isolate key functional groups. For example, antitumor activity in 6-(trifluoromethyl)pyrimidine hybrids correlates with lipophilicity from -CF₃ and hydrogen-bonding capacity of substituents .

- In vitro/in vivo validation: Use standardized assays (e.g., IC₅₀ in cancer cell lines) and control for metabolic stability differences caused by -CF₃ .

Q. How do crystallographic studies inform the design of trifluoromethylpyrimidine-based enzyme inhibitors?

Answer: X-ray crystallography reveals binding modes. For example, 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine adopts a chair conformation with -CF₃ occupying hydrophobic pockets in enzyme active sites. Dihedral angles (e.g., C5—C6—C10—N2: −1.2° to 178.4°) highlight conformational flexibility critical for inhibitor optimization .

Q. What are the challenges in scaling up syntheses of halogenated trifluoromethylpyrimidines for preclinical studies?

Answer: Key issues include:

- Purification: Column chromatography is impractical at scale. Alternatives like recrystallization (using THF/hexane) or fractional distillation require precise control of polarity and temperature .

- Intermediate stability: Chlorinated intermediates (e.g., 4,5-Dichloro-6-(trifluoromethyl)pyrimidine) are moisture-sensitive; anhydrous conditions and inert atmospheres (N₂/Ar) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。